N-Hydroxy-2-aminofluoranthene
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Overview
Description
N-Hydroxy-2-aminofluoranthene is an organic compound that belongs to the class of hydroxylamines It is derived from fluoranthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-aminofluoranthene typically involves the nitration of fluoranthene to produce nitrofluoranthene, followed by reduction to aminofluoranthene. The final step involves the hydroxylation of the amino group to yield this compound. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-aminofluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxylamine group can be reduced back to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases and appropriate catalysts
Major Products: The major products formed from these reactions include various nitro, nitroso, and substituted fluoranthene derivatives, which can have different chemical and physical properties.
Scientific Research Applications
N-Hydroxy-2-aminofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology and environmental science.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-2-aminofluoranthene involves its interaction with cellular components, particularly nucleic acids. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s hydroxylamine group is crucial in these interactions, as it can undergo further metabolic activation to form reactive intermediates that bind to DNA .
Comparison with Similar Compounds
- N-Hydroxy-2-acetylaminofluorene
- N-Hydroxy-2-nitrofluoranthene
- N-Hydroxy-2-aminobenzimidazole
Comparison: N-Hydroxy-2-aminofluoranthene is unique due to its specific structure and the presence of both an amino and a hydroxyl group on the fluoranthene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
144386-83-4 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-fluoranthen-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17-18H |
InChI Key |
RHIDTBUVAFUYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)NO |
Origin of Product |
United States |
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